molecular formula C8H9NOS B1217529 N-Methylthiobenzamide S-oxide CAS No. 91929-53-2

N-Methylthiobenzamide S-oxide

Cat. No.: B1217529
CAS No.: 91929-53-2
M. Wt: 167.23 g/mol
InChI Key: CSCNCCPWDUWJQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methylthiobenzamide S-oxide (NMTBSO) is a metabolically active S-oxidation derivative of N-methylthiobenzamide (NMTB). It is a critical compound in investigative toxicology, primarily used to study chemically induced lung injury (pneumotoxicity) in rodent models . Research indicates that NMTBSO itself is a direct-acting pneumotoxicant and is more potent than its parent compound, NMTB, when administered intravenously . The toxicity of NMTB is mediated through its metabolic activation, where it is first oxidized to NMTBSO, which is then further oxidized to reactive metabolites . These subsequent metabolites are capable of covalently binding to cellular macromolecules, an event considered an obligatory step in the expression of cellular injury . The microsomal oxidation of both NMTB and NMTBSO is catalyzed by both the cytochrome P-450 system and the FAD-containing monooxygenase (MFMO), with the FAD-containing monooxygenase playing a more significant role in lung microsomes compared to liver . The pneumotoxic effects of NMTBSO can be inhibited by compounds like 1-methyl-1-phenyl-3-benzoylthiourea (MPBTU), which blocks its in vitro metabolism and covalent binding . This product is intended for research use only to further understand metabolic activation pathways and the mechanisms of target organ toxicity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91929-53-2

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

N-methyl-1-phenyl-1-sulfinylmethanamine

InChI

InChI=1S/C8H9NOS/c1-9-8(11-10)7-5-3-2-4-6-7/h2-6,9H,1H3

InChI Key

CSCNCCPWDUWJQQ-UHFFFAOYSA-N

SMILES

CNC(=S=O)C1=CC=CC=C1

Canonical SMILES

CNC(=S=O)C1=CC=CC=C1

Synonyms

N-methylthiobenzamide S-oxide
NMTBSO

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for N Methylthiobenzamide S Oxide

Direct Oxidation Routes from N-Methylthiobenzamide

The most direct approach to synthesizing N-Methylthiobenzamide S-oxide involves the oxidation of the sulfur atom in N-Methylthiobenzamide. This transformation can be achieved through both enzymatic and chemical methods.

Enzymatic S-Oxidation Methodologies (e.g., Microsomal Systems, Flavin-Containing Monooxygenase, Cytochrome P450)

Enzymatic S-oxidation offers a highly specific and often stereoselective route to this compound. In vitro studies using rat liver and lung microsomes have demonstrated the conversion of N-Methylthiobenzamide to its S-oxide. nih.gov This process is dependent on an NADPH-generating system and involves key enzyme families.

Key Enzymatic Systems:

Cytochrome P450 (CYP): This superfamily of enzymes plays a role in the oxidation of a wide range of xenobiotics. Studies have indicated that cytochromes P-450 are involved in the S-oxidation of N-Methylthiobenzamide. nih.gov

Flavin-Containing Monooxygenase (FMO): The FAD-containing monooxygenase (FMO) system is another crucial player in the metabolism of sulfur-containing compounds. Research suggests that the FMO pathway contributes significantly to the oxidation of N-Methylthiobenzamide, particularly in lung microsomes where it may play a more substantial role than cytochrome P-450. nih.gov In the liver, the contributions of both CYP and FMO pathways appear to be more balanced. nih.gov

The enzymatic oxidation is a critical step in the metabolic pathway of N-Methylthiobenzamide. nih.gov The S-oxide is a known metabolite that can be further oxidized. nih.gov

Chemical Oxidation Protocols and Catalytic Systems (e.g., Peroxides, Rhenium-Based Catalysts, Titanium Silicalite)

Chemical oxidation provides a more conventional laboratory approach to the synthesis of this compound. A variety of oxidizing agents and catalytic systems can be employed for this purpose.

Common oxidizing agents for converting thioamides to their S-oxides include peroxides like hydrogen peroxide and meta-chloroperbenzoic acid (m-CPBA). evitachem.com The choice of reagent and reaction conditions is critical to prevent over-oxidation to the corresponding sulfone or other side products. evitachem.comvulcanchem.com The stability of the sulfur group is a key challenge, often requiring controlled conditions and sometimes the use of inert atmospheres. vulcanchem.com

While specific examples for rhenium-based catalysts and titanium silicalite in the direct oxidation of N-Methylthiobenzamide are not extensively detailed in the provided context, these types of catalysts are known for their effectiveness in various oxidation reactions and represent potential avenues for optimizing the synthesis of thioamide S-oxides.

Precursor Chemistry and Derivatization Approaches

An alternative to direct oxidation is the synthesis of this compound through the construction and subsequent modification of precursor molecules.

Synthesis of N-Methylthiobenzamide Precursors

The primary precursor for the synthesis of this compound is N-Methylthiobenzamide itself. A common laboratory-scale synthesis of N-Methylthiobenzamide involves the reaction of N-methylbenzamide with a thionating agent like phosphorus pentasulfide in a suitable solvent such as toluene. researchgate.net Another approach involves the treatment of N-benzylidenemethylamine with ammonium (B1175870) polysulfide. uzh.ch

More modern and sustainable methods for thioamide synthesis are also being explored. For instance, a green protocol describes the synthesis of various thioamides from aldehydes or ketones, secondary amines, and elemental sulfur in a deep eutectic solvent (DES) like choline (B1196258) chloride-urea. rsc.orgresearchgate.net This method is catalyst-free and allows for the recycling of the solvent. rsc.orgresearchgate.net

Precursor Synthesis MethodReactantsReagents/ConditionsProductReference(s)
ThionationN-methylbenzamidePhosphorus pentasulfide, TolueneN-Methylthiobenzamide researchgate.net
Sulfur AdditionN-benzylidenemethylamineAmmonium polysulfideN-Methylthiobenzamide uzh.ch
Green SynthesisAldehyde/Ketone, Secondary AmineElemental Sulfur, Deep Eutectic SolventThioamide rsc.orgresearchgate.net

Functionalization of Thioamide Derivatives Leading to Sulfoxides

The functionalization of thioamide derivatives can also lead to the formation of sulfoxides. This can involve introducing the sulfur and oxygen atoms in a stepwise manner or modifying a pre-existing thioamide structure.

One innovative approach involves the transfer of a sulfur monoxide (SO) group from a thiirane (B1199164) S-oxide to an N-heterocyclic carbene to form thiourea (B124793) S-oxides. acs.orgnih.gov While this has been demonstrated for thioureas, the principle of SO transfer could potentially be adapted for the synthesis of thioamide S-oxides. acs.orgnih.gov

The introduction of a methylthio group onto a benzamide (B126) backbone is another relevant functionalization strategy. For example, N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylthio)benzamide can be synthesized by reacting 2-methylbenzo[d]thiazole with 3-(methylthio)benzoyl chloride. The methylthio group in such compounds can then be oxidized to a sulfoxide (B87167). evitachem.com

Principles of Sustainable Synthesis in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of thioamides and their derivatives, including this compound. The focus is on developing methods that are more environmentally friendly, efficient, and safer.

A key development in this area is the use of deep eutectic solvents (DES) as a reaction medium for thioamide synthesis. rsc.orgresearchgate.net These solvents, such as a mixture of choline chloride and urea, are biodegradable, cost-effective, and can be recycled and reused multiple times without significant loss of activity. rsc.orgresearchgate.net The reactions in DES often proceed under mild conditions and without the need for additional catalysts, reducing energy consumption and waste. rsc.orgresearchgate.net

Mechanistic Investigations of N Methylthiobenzamide S Oxide Formation and Reactivity

Elucidation of S-Oxygenation Pathways and Intermediates

The formation of N-Methylthiobenzamide S-oxide (NMTBSO) is the initial and pivotal step in the metabolic activation of its parent compound, N-Methylthiobenzamide (NMTB). Research using rat lung and liver microsomes demonstrates that NMTB is rapidly converted to NMTBSO. nih.gov This primary oxidation occurs at the sulfur atom, a process known as S-oxygenation. wvu.edu

Following its formation, NMTBSO is not a stable endpoint but rather a reactive intermediate that undergoes further oxidation. nih.gov It is subsequently converted to N-methylbenzamide (NMBA) and other covalently bound metabolites. nih.gov The metabolic pathway is believed to proceed through a more highly oxidized intermediate, likely the corresponding S,S-dioxide (a sulfinic acid-level species), before yielding the final products. nih.govwvu.edu This sequential, two-step S-oxidation pathway is a critical feature of thioamide metabolism, where the intermediate S-oxide is isolable, but the subsequent S,S-dioxide is more reactive. nih.gov

The general pathway for the S-oxygenation of thiono compounds involves the stepwise addition of oxygen to the sulfur center, leading to a series of progressively oxidized intermediates. wvu.edu

Step Precursor Intermediate/Product Oxidation Level
1N-Methylthiobenzamide (NMTB)This compound (NMTBSO) Sulfenic Acid (S-oxide) wvu.edu
2This compound (NMTBSO) N-Methylthiobenzamide S,S-dioxide (putative)Sulfinic Acid (S,S-dioxide) nih.govwvu.edu
3N-Methylthiobenzamide S,S-dioxide (putative)N-methylbenzamide (NMBA)Amide

Role of Oxidative Enzymes in this compound Biosynthesis

The biosynthesis of this compound from its thioamide precursor is not a spontaneous reaction but is catalyzed by specific oxidative enzymes. nih.gov In vitro studies have identified two major enzyme systems responsible for this biotransformation: the cytochromes P-450 (CYP) and the FAD-containing monooxygenase (FMO) . nih.govnih.gov These enzymes catalyze both the initial S-oxidation of NMTB to NMTBSO and the subsequent oxidation of NMTBSO to further metabolites. nih.gov

The relative contribution of these two enzymatic pathways can vary significantly depending on the tissue type. nih.gov In liver microsomes, the roles of CYP and FMO in the oxidation of NMTB and NMTBSO are nearly equal. nih.gov In contrast, lung microsomes show a markedly greater contribution from FMO in these oxidative processes. nih.gov This tissue-specific difference in enzyme activity highlights a key factor in determining the metabolic fate and potential organ-specific effects of the parent compound. nih.govnih.gov

Enzyme System Function Tissue-Specific Activity
Cytochromes P-450 (CYP) Catalyzes S-oxidation of NMTB and NMTBSO. nih.govnih.govPlays a significant role in the liver, roughly equal to FMO. nih.gov
FAD-containing monooxygenase (FMO) Catalyzes S-oxidation of NMTB and NMTBSO. nih.govnih.govPlays a significant role in the liver; plays a dominant role in the lung. nih.gov

Electron Transfer and Redox Mechanisms in S-Oxide Transformations

The transformations involving this compound are fundamentally redox reactions, characterized by the transfer of electrons. researchgate.netlibretexts.org The oxidation of the thioamide sulfur to an S-oxide involves the removal of electrons from the sulfur atom. The ease with which this occurs is quantified by the compound's oxidation potential. colab.ws Studies on a series of thiobenzamides have revealed a direct correlation between their oxidation potential and toxicity, suggesting that the initial electron transfer event is a critical determinant of biological activity. colab.ws

Redox reactions can proceed through different pathways, broadly classified as inner-sphere or outer-sphere mechanisms, where the electron transfer may or may not be mediated by a bridging ligand. libretexts.org For reactions occurring on the surface of an oxide, the rate-limiting step can be either the formation of a precursor complex between the reactant and the oxidant or the electron transfer event itself. d-nb.info The energy available from these reactions can be expressed quantitatively using the redox potential (Eh), which measures the activity of electrons in the system. stanford.edu The thiol/thiolate group is subject to oxidation by various species, leading to modified forms with altered reactivity, with the two-electron oxidation yielding a sulfenic acid (R-SOH), an analogue to the S-oxide. nih.gov

Influence of Structural Modifications on Reaction Dynamics and Selectivity

Structural modifications to the thiobenzamide (B147508) scaffold can profoundly influence the dynamics and selectivity of its metabolic reactions. nih.govajsonline.org Comparing the parent compound, thiobenzamide, with N-Methylthiobenzamide reveals the significant impact of N-methylation. This single structural change increases the compound's potency but also qualitatively alters the metabolic outcome, redirecting toxicity from the liver to the lung. nih.gov

The position of substituents on the aromatic ring also plays a crucial role. For example, ortho-substitution on the thiobenzamide ring can sterically hinder the ability of the S,S-dioxide intermediate to react with nucleophiles, effectively blocking covalent binding and toxicity without preventing the initial metabolic S-oxidation steps. nih.gov

Enzymatic selectivity provides another clear example of structural influence. In a competitive experiment involving the enzymatic oxidative dimerization of thioamides by a vanadium-dependent haloperoxidase, 4-methylthiobenzamide was selectively bound and converted to its corresponding 1,2,4-thiadiazole (B1232254) product. acs.org Its isomer, 2-methylthiobenzamide, was not reactive under the same conditions, demonstrating that the enzyme's active site can distinguish between subtle positional differences of a methyl group, leading to absolute reaction selectivity. acs.org Furthermore, modifying the enzyme itself, such as through a D335G mutation in the binding site, resulted in a significant drop in reaction performance, underscoring the sensitive interplay between the structures of both the substrate and the enzyme. acs.org

Structural Modification Compound(s) Effect on Reactivity / Selectivity Reference
N-MethylationN-Methylthiobenzamide vs. ThiobenzamideIncreases potency, shifts organ-specific effects from liver to lung. nih.gov
Ortho-SubstitutionOrtho-substituted ThiobenzamidesBlocks covalent binding and toxicity of metabolites without halting metabolism. nih.gov
Positional Isomerism4-Methylthiobenzamide vs. 2-MethylthiobenzamideEnzyme selectively reacts with the 4-methyl isomer; 2-methyl isomer is unreactive. acs.org

Chemical Reactivity and Transformation Pathways of N Methylthiobenzamide S Oxide

Oxidative Transformations to N-Methylbenzamide and S,S-Dioxide Derivatives

N-Methylthiobenzamide S-oxide (NMTBSO) is an intermediate in the metabolic pathway of N-methylthiobenzamide (NMTB). The in vitro oxidation of both NMTB and NMTBSO has been studied using rat lung and liver microsomes. In the presence of an NADPH-generating system, NMTB is initially oxidized to NMTBSO. nih.gov Subsequently, NMTBSO can undergo further oxidation to form N-methylbenzamide (NMBA) and covalently bound metabolites. nih.gov

This secondary oxidation of NMTBSO is believed to proceed through a highly reactive S,S-dioxide intermediate. The formation of both NMBA and the S,S-dioxide from NMTBSO is catalyzed by two key enzyme systems: the cytochromes P-450 and the FAD-containing monooxygenase (MFMO). nih.gov The relative contribution of these two enzymatic pathways can vary depending on the tissue. For instance, in lung microsomes, the MFMO appears to play a a more significant role in the oxidation of NMTBSO compared to cytochrome P-450. nih.gov Conversely, in the liver, the contributions of both pathways are more balanced. nih.gov

The transformation of NMTBSO to these products is a critical step in the bioactivation of NMTB, leading to the formation of reactive species that can covalently bind to cellular macromolecules. nih.gov This oxidative pathway highlights the role of the S-oxide as a key intermediate in the generation of both stable amide products and reactive electrophilic species.

Reactions with Nucleophilic and Electrophilic Species

The chemical nature of this compound allows it to react with both nucleophilic and electrophilic species. The sulfur atom in the S-oxide group is electron-deficient and thus susceptible to attack by nucleophiles. Nucleophiles are electron-rich species that donate a pair of electrons to form a new covalent bond. researchgate.net In biological systems, common nucleophiles include the side chains of amino acids like cysteine and histidine, as well as the nitrogen atoms in DNA bases. nih.gov The reactivity of a nucleophile is influenced by factors such as electronegativity, steric hindrance, and resonance. researchgate.netlibretexts.org For example, thiols are generally more powerful nucleophiles than alcohols. libretexts.org

Conversely, the oxygen atom of the S-oxide moiety possesses lone pairs of electrons and can act as a nucleophile, reacting with electrophiles. Electrophiles are electron-deficient species that accept an electron pair. researchgate.net Reactions involving electrophiles are fundamental in organic chemistry and biology, leading to the formation of new chemical bonds through various mechanisms like SN2 reactions, Schiff base formation, and Michael addition. nih.gov

The dual reactivity of the S-oxide group in this compound is a key aspect of its chemical behavior. The interaction with cellular nucleophiles is particularly significant in the context of its biological activity, as the S,S-dioxide metabolite is a potent electrophilic acylating agent. nih.gov This high reactivity is likely mediated through its iminosulfinic acid tautomer. nih.gov

Intramolecular and Intermolecular Rearrangement Reactions of the S-Oxide Moiety

Rearrangement reactions involve the migration of an atom or a group within the same molecule (intramolecular) or between different molecules (intermolecular). nptel.ac.intmv.ac.in These reactions often proceed to form a more stable chemical structure. masterorganicchemistry.com

While specific studies detailing the intramolecular and intermolecular rearrangement reactions of the this compound moiety itself are not extensively documented in the provided search results, the principles of rearrangement reactions in similar chemical structures provide a framework for understanding its potential reactivity. For example, rearrangements often occur toward an electron-deficient center, such as carbon, nitrogen, or oxygen. nptel.ac.intmv.ac.in

In the broader context of organic chemistry, various named rearrangement reactions illustrate these principles. The Baeyer-Villiger oxidation, for instance, involves the migration of an alkyl group from a carbonyl carbon to an electron-deficient oxygen atom. wiley-vch.delibretexts.org Similarly, the Beckmann rearrangement converts an oxime into an amide through the migration of a group to an electron-deficient nitrogen atom. libretexts.org These examples highlight the tendency for groups to migrate to stabilize an electron-deficient center, a principle that could potentially apply to the S-oxide moiety under certain reaction conditions. Crossover experiments are often employed to determine whether a rearrangement is intramolecular or intermolecular. tmv.ac.in

Elucidating Structure-Reactivity Relationships within this compound Analogues

The chemical reactivity and biological effects of thiobenzamide (B147508) derivatives, including analogues of this compound, are significantly influenced by their molecular structure. Structure-activity relationship (SAR) studies have revealed important connections between substituents on the thiobenzamide scaffold and their resulting properties.

For thiobenzamide analogues, the electronic effects of substituents on the aromatic ring play a crucial role. Electron-donating groups at the meta or para positions have been shown to significantly enhance toxic potency. nih.gov Conversely, ortho substitution can sterically hinder the ability of the reactive S,S-dioxide intermediate to acylate nucleophiles, thereby blocking covalent binding and toxicity without necessarily inhibiting metabolism. nih.gov

Further illustrating these relationships, N-methylation of thiobenzamide considerably increases its potency. nih.gov Docking studies with related thioamide compounds have provided insights into how structural differences can affect interactions with enzymes. For example, comparing the binding of 4-methylthiobenzamide and its ortho-substituted analogue, 2-methylthiobenzamide, revealed that steric hindrance from the ortho-methyl group could limit reactivity by preventing optimal binding in an enzyme's active site. nih.gov

The following table summarizes the effects of different substituents on the reactivity of thiobenzamide analogues:

Substituent Type Position Effect on Reactivity/Toxicity Reference
Electron-donating groupsmeta or paraEnhances toxic potency nih.gov
Ortho substituentsorthoBlocks covalent binding and toxicity due to steric hindrance nih.gov
N-Methylation-Increases potency nih.gov
Methyl grouporthoCan sterically hinder enzyme binding, reducing reactivity nih.gov

These findings underscore the importance of steric and electronic factors in governing the chemical and biological activity of this compound and its analogues.

Advanced Spectroscopic and Spectrometric Characterization in N Methylthiobenzamide S Oxide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and topology of atoms. For a molecule like N-Methylthiobenzamide S-oxide, ¹H and ¹³C NMR are fundamental.

¹H NMR Spectroscopy : This technique provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it. For this compound, one would expect distinct signals for the N-methyl protons, the N-H proton, and the aromatic protons of the phenyl group. The integration of these signals reveals the relative number of protons of each type, while spin-spin coupling patterns (splitting) indicate the number of neighboring protons, helping to establish the connectivity within the molecule. mnstate.edu

¹³C NMR Spectroscopy : This method detects the carbon nuclei and provides information on the number of non-equivalent carbons and their chemical nature (e.g., aliphatic, aromatic, carbonyl-like). rsc.org In the spectrum of this compound, separate signals would be anticipated for the methyl carbon, the carbons of the phenyl ring, and the carbon of the central thioamide S-oxide group. The chemical shift of the C=S=O carbon would be particularly diagnostic of the oxidation state at the sulfur atom.

While detailed experimental NMR data for this compound is not extensively published, the general chemical shifts for related structural motifs are well-established. pitt.educarlroth.com Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed for unambiguous assignment of all proton and carbon signals by correlating the nuclei through one-bond or multiple-bond couplings, respectively. nih.gov

Vibrational Spectroscopy Applications (Infrared, Raman) for Bonding and Tautomeric Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. msu.edunih.gov These methods are highly sensitive to the nature of chemical bonds and functional groups, making them ideal for characterizing the C=S=O group and analyzing potential tautomeric equilibria. uv.es

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation corresponding to a molecule's vibrational transitions. msu.edu For a molecule to be IR active, its vibration must cause a change in the molecular dipole moment. pg.edu.pl Key expected vibrational bands for this compound would include the N-H stretching vibration, C-H stretching from the methyl and aromatic groups, C=C stretching from the phenyl ring, and, most diagnostically, the S=O stretching vibration. The frequency of the S=O stretch is sensitive to its environment and provides direct evidence of the S-oxidation.

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. spectroscopyonline.com A vibration is Raman active if it causes a change in the polarizability of the molecule. Bonds that are non-polar or symmetric tend to produce strong Raman signals. spectroscopyonline.com For this compound, the aromatic ring vibrations and the C=S bond vibrations would be expected to be clearly visible.

These techniques are also powerful tools for studying tautomerism. uv.es this compound could theoretically exist in tautomeric forms, for instance, involving the migration of the amide proton. Vibrational spectroscopy can distinguish between tautomers by identifying characteristic bands for the different functional groups present in each form, such as C=N versus N-H or S-OH versus S=O bonds.

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
N-H Stretch3400-3200IR
Aromatic C-H Stretch3100-3000IR, Raman
Aliphatic C-H Stretch3000-2850IR, Raman
S=O Stretch1100-1000IR
Aromatic C=C Stretch1600-1450IR, Raman
N-H Bend1650-1550IR

Table 1: General expected vibrational frequencies for functional groups present in this compound. Specific values for the compound may vary based on its precise chemical environment. Data compiled from general spectroscopy tables. msu.edulibretexts.org

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural information through analysis of its fragmentation patterns. uni.lu

For this compound (C₈H₉NOS), high-resolution mass spectrometry would confirm its elemental composition by providing a highly accurate mass measurement. The monoisotopic mass of this compound is calculated to be 167.04048 Da. uni.lu

Under soft ionization conditions, such as electrospray ionization (ESI), the protonated molecule [M+H]⁺ (m/z 168.04776) or adducts with sodium [M+Na]⁺ (m/z 190.02970) would be observed, confirming the molecular weight. uni.lu Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of a specific ion (e.g., the [M+H]⁺ ion) to produce a characteristic fragmentation spectrum. A common and diagnostic fragmentation pathway for N-oxides and S-oxides is the neutral loss of the oxygen atom (-16 Da) or a hydroxyl radical (-17 Da). uni.lu

Adduct/IonFormulaPredicted m/z
[M]⁺[C₈H₉NOS]⁺167.03993
[M+H]⁺[C₈H₉NOS+H]⁺168.04776
[M+Na]⁺[C₈H₉NOS+Na]⁺190.02970
[M+K]⁺[C₈H₉NOS+K]⁺206.00364
[M-H]⁻[C₈H₉NOS-H]⁻166.03320

Table 2: Predicted m/z values for various ions of this compound under different mass spectrometry conditions. Data sourced from PubChemLite. uni.lu

X-ray Diffraction Analysis for Solid-State Structure Determination and Hydrogen Bonding

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nist.govmpg.de This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. It is also the most powerful tool for characterizing intermolecular interactions, such as hydrogen bonding, which govern how molecules are packed in a crystal lattice. nih.gov

ParameterValue
Compound N-methylthiobenzamide (Precursor)
FormulaC₈H₉NS
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.865 (1)
b (Å)18.026 (4)
c (Å)7.940 (2)
β (°)109.28 (3)
Hydrogen BondN-H···S
N···S distance (Å)3.338 (2)

Table 3: Crystallographic data for the precursor compound, N-methylthiobenzamide. This data provides a structural reference point. Data sourced from ResearchGate and the Cambridge Structural Database. researchgate.netnih.gov

Spectroscopic Methods in Reaction Monitoring and Kinetic Studies

Spectroscopic techniques are invaluable for monitoring the progress of chemical reactions and determining their kinetics because they allow for in-situ, real-time measurements of reactant and product concentrations. nih.gov Techniques like UV-Vis, IR, or NMR spectroscopy can be used to follow a reaction if a reactant or product has a unique and measurable spectral feature.

The formation of this compound from its parent compound, N-methylthiobenzamide, is an oxidation reaction that can be monitored spectroscopically. For example, the in-vitro oxidation of N-methylthiobenzamide by rat liver and lung microsomes has been studied. nih.gov In such studies, the disappearance of the starting material or the appearance of the S-oxide product can be quantified over time. By measuring the initial reaction rates at different substrate concentrations, key kinetic parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined.

Furthermore, spectroscopy can be used to monitor the subsequent metabolism of this compound to other products, such as N-methylbenzamide. nih.gov The use of isotopically labeled compounds (e.g., ¹⁴C) in conjunction with techniques like liquid chromatography coupled with mass spectrometry (LC-MS) or radioactivity detectors allows for the precise tracking and quantification of metabolites, providing a comprehensive picture of the metabolic pathway and its kinetics. nih.gov

Computational Chemistry and Theoretical Studies of N Methylthiobenzamide S Oxide

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of many-body systems, such as molecules and condensed phases. scispace.comwikipedia.org Unlike traditional quantum chemistry methods that rely on the complex many-electron wave function, DFT is based on the principle that the ground-state energy and other properties of a system are a unique functional of the electron density, n(r). scispace.comwikipedia.org This approach offers a balance between computational cost and accuracy, making it a popular method for studying molecules of moderate to large size. wikipedia.org

The theory is built upon the Hohenberg-Kohn theorems, which establish that the external potential, and thus the total energy, is a unique functional of the electron density. wikipedia.org In practice, the Kohn-Sham approach is employed, which recasts the problem of interacting electrons into a set of equations for non-interacting electrons moving in an effective potential. wikipedia.orgabinit.org This method's accuracy heavily depends on the approximation used for the exchange-correlation functional, with various options available, such as local density approximations (LDA), generalized gradient approximations (GGA), and hybrid functionals that incorporate a portion of exact Hartree-Fock exchange. scispace.com DFT is widely used to calculate molecular energies, electronic properties, and to shed light on chemical concepts like electronegativity and reactivity. scispace.com

A fundamental application of DFT is the optimization of molecular geometries to find the equilibrium structure corresponding to a minimum on the potential energy surface. researchgate.net This process involves calculating forces on the atoms and iteratively adjusting their positions until the forces vanish. The resulting optimized geometry provides key structural data, such as bond lengths and angles.

For a molecule like N-Methylthiobenzamide S-oxide, which features an N-H bond and an S=O group, computational studies on analogous systems like N-methyl-quinoline-2-carboxamide 1-oxide are highly relevant. nih.govresearchgate.net In such compounds, DFT calculations can accurately reproduce geometric parameters involved in intramolecular hydrogen bonds (e.g., N–H⋯O). nih.gov These calculations are typically performed using various functionals and basis sets to ensure the reliability of the results. nih.gov The study of proton potentials, often modeled using one- or two-dimensional free-energy landscapes, is crucial for understanding proton mobility and the potential for proton transfer, a key feature in systems with strong hydrogen bonds. nih.govrsc.org For instance, in N-oxide compounds, the proton is generally found to be localized on the donor atom, with no spontaneous proton transfer observed. researchgate.net

Table 1: Representative Optimized Geometric Parameters for a Hydrogen-Bonded N-Oxide System (Analogous to this compound) Data based on analogous N-oxide systems to illustrate typical DFT results.

ParameterBond/AngleCalculated Value (DFT)Experimental Value (X-ray)
Bond LengthN–H~0.91 Å~0.91 Å
Bond LengthH⋯O~1.85 Å~1.88 Å
Bond LengthC=O~1.25 Å~1.24 Å
Bond LengthN–C~1.35 Å~1.34 Å
AngleN–H⋯O~140°~139°
AngleC–N–H~115°~114°

Note: The table presents typical values for illustrative purposes based on studies of similar compounds like N-methyl-quinoline-2-carboxamide 1-oxide. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ) to understand chemical bonding. researchgate.netgla.ac.uk This theory partitions a molecule into atomic basins based on the topology of the electron density gradient field. gla.ac.uk Key to this analysis are critical points (CPs) where the gradient of the electron density is zero. A (3, -1) critical point, also known as a bond critical point (BCP), located between two nuclei and the presence of a bond path linking them are necessary and sufficient conditions to define a chemical bond between them. uni-muenchen.de

The properties of the electron density at the BCP, such as its magnitude (ρ_BCP) and its Laplacian (∇²ρ_BCP), provide quantitative information about the nature of the interaction. nih.gov For covalent bonds, ρ_BCP is typically large and ∇²ρ_BCP is negative, indicating a concentration of electron density. For closed-shell interactions, such as hydrogen bonds and van der Waals forces, ρ_BCP is relatively small and ∇²ρ_BCP is positive. researchgate.net In studies of N-oxide compounds, AIM analysis is used to confirm the presence and characterize the strength of intramolecular hydrogen bonds. nih.govresearchgate.net

Table 2: Typical AIM Topological Parameters at Bond Critical Points for an N–H⋯O Hydrogen Bond Data based on analogous N-oxide systems to illustrate typical AIM results.

ParameterN–H BondH⋯O Bond
Electron Density (ρ) (a.u.)~0.30~0.03
Laplacian of ρ (∇²ρ) (a.u.)~-1.50~+0.10
Ellipticity (ε)~0.01~0.05

Note: The table presents representative values based on AIM analyses of similar hydrogen-bonded systems. nih.gov

DFT calculations are a powerful tool for predicting vibrational spectra (e.g., infrared and Raman), which is invaluable for interpreting experimental data. arxiv.orgarxiv.org By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the harmonic vibrational frequencies (wavenumbers). frontiersin.org While harmonic calculations are often sufficient, for systems with significant anharmonicity, such as those involving hydrogen bonds, more advanced computations that include anharmonic corrections are necessary for accurate predictions. arxiv.orgfrontiersin.org

The comparison between calculated and experimental wavenumbers can confirm structural assignments and the nature of chemical bonds. frontiersin.org For example, the formation of a hydrogen bond typically leads to a red shift (lowering of frequency) and an increase in the intensity of the N-H stretching vibration. Recent advances in machine learning, sometimes combined with DFT, are further improving the accuracy of spectral predictions, even accounting for anharmonic effects more efficiently than traditional methods. arxiv.orgarxiv.org

Table 3: Comparison of Calculated and Experimental Vibrational Wavenumbers for a Representative Amide Illustrative data showing the typical accuracy of DFT predictions.

Vibrational ModeCalculated (DFT, scaled) (cm⁻¹)Experimental (cm⁻¹)
N-H Stretch~3400~3450
C=O Stretch (Amide I)~1670~1680
N-H Bend (Amide II)~1550~1560
C-N Stretch~1400~1410

Note: This table provides a general representation of the correlation between calculated and experimental data for amide-containing molecules. frontiersin.org

Topological Analysis of Electron Density (e.g., Atoms in Molecules Theory)

Molecular Dynamics Simulations for Dynamic Behavior (e.g., Car-Parrinello, Path Integral Molecular Dynamics)

While DFT calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. cecam.org Ab initio MD methods, where forces are calculated "on the fly" using electronic structure theory, are particularly powerful. The Car-Parrinello molecular dynamics (CPMD) method is a well-established ab initio MD technique that combines DFT with molecular dynamics to simulate the evolution of a system over time. researchgate.netrsc.org

CPMD has been successfully applied to study the dynamics of hydrogen bonds, proton mobility, and tautomeric equilibria in various systems, both in the gas phase and in the solid state. researchgate.netnih.gov For systems where nuclear quantum effects like zero-point energy and tunneling are significant, especially for light particles like protons, Path Integral Molecular Dynamics (PIMD) is employed. rsc.orgcecam.org PIMD is based on an isomorphism between the quantum mechanical partition function and the classical partition function of a fictitious ring polymer, allowing for the inclusion of quantum effects in simulations of complex systems. cecam.orgaps.org These simulation techniques are essential for exploring the free-energy landscape and understanding the dynamic stability of hydrogen-bonded quasi-rings, as would be present in this compound. nih.govrsc.org

Quantitative Structure-Reactivity Relationships (QSRR) Applied to this compound Systems

Quantitative Structure-Reactivity Relationships (QSRR) are theoretical models that aim to correlate the chemical structure of a series of compounds with their measured reactivity. nih.govchemrxiv.org The fundamental goal is to develop a statistically valid and physically meaningful equation that can predict the reactivity of new compounds based on calculated structural or physicochemical parameters, known as molecular descriptors. researchgate.netnih.gov

A typical QSRR study involves several steps:

Defining a training set of molecules with known reactivity data.

Calculating a large number of molecular descriptors for each molecule using computational methods (e.g., DFT). Descriptors can encode steric, electronic, or topological features.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model linking a subset of the most relevant descriptors to the observed reactivity. nih.govresearchgate.net

Validating the model using a separate test set of molecules.

For a class of compounds including this compound, a QSRR model could be developed to predict reactivity in a specific reaction, such as susceptibility to nucleophilic attack or the rate of hydrolysis. nih.gov Descriptors could include atomic charges, frontier molecular orbital energies (HOMO/LUMO), and molecular electrostatic potential values. researchgate.net Such models are valuable for high-throughput screening and for gaining insight into the structural factors that govern chemical reactivity. chemrxiv.org

Modeling of Reaction Pathways, Transition States, and Energy Barriers

Understanding the mechanism of a chemical reaction requires identifying the reactants, products, and all intermediate and transition state structures on the potential energy surface (PES). researchgate.net Computational chemistry provides essential tools for this exploration. A reaction pathway is the lowest energy path connecting reactants and products, and the highest point along this path is the transition state (TS). aps.org The energy difference between the reactants and the transition state is the activation energy or energy barrier, which is a key determinant of the reaction rate. nih.gov

Locating transition states is a challenging computational task that often requires specialized algorithms. researchgate.netrsc.org Once a potential TS structure is found, it must be confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net The Intrinsic Reaction Coordinate (IRC) method is then used to follow the reaction path downhill from the TS to confirm that it connects the intended reactants and products. researchgate.net These methods have been applied to study various reactions, including the base-catalyzed hydrolysis of amides, providing detailed insights into the mechanism and the influence of substituents on the energy barriers. nih.gov Similar approaches could be used to model the reactivity of this compound in various chemical transformations. osti.gov

N Methylthiobenzamide S Oxide As a Model Compound and Synthetic Building Block

Utilization in Fundamental Mechanistic Organic Chemistry Studies

The distinct electronic and steric properties of N-Methylthiobenzamide S-oxide have rendered it a useful model compound for elucidating the mechanisms of various organic reactions. Researchers have employed it to probe reaction intermediates, transition states, and the influence of molecular structure on reactivity.

Detailed mechanistic studies, including kinetic analyses and computational modeling, have provided insights into chemical transformations. For instance, in studies of ruthenium-catalyzed reactions, related thiobenzamide (B147508) derivatives have been used to understand the formation of amides from alcohols and amines. dtu.dk Hammett studies in these systems have indicated the formation of a small positive charge at the benzylic position during the turnover-determining step. dtu.dk Furthermore, kinetic isotope effect experiments have been crucial in mapping out catalytic cycles, revealing that C-H bond breakage is not the sole rate-determining step in certain ruthenium-catalyzed processes. dtu.dk While not directly focused on the S-oxide, these studies on the parent thioamide structure highlight the utility of such compounds in detailed mechanistic investigations. The principles from these studies, such as analyzing the electronic effects of substituents and isotopic labeling, are directly applicable to understanding the reactivity of this compound in various chemical environments.

Table 1: Mechanistic Study Insights from Related Thiobenzamide Systems

Study Type Finding Implication for Mechanism
Hammett Study Small positive charge buildup at the benzylic position in the transition state. dtu.dk Indicates the electronic nature of the rate-determining step.
Kinetic Isotope Effect KIE value of 2.29±0.15 for C-H bond breakage. dtu.dk Suggests C-H bond breaking is a significant, but not the only, slow step in the catalytic cycle. dtu.dk
Deuterium Labeling Involvement of ruthenium-dihydride species. dtu.dk Helps to identify key intermediates within the proposed catalytic pathway. dtu.dk

Application as a Precursor in the Synthesis of Complex Molecular Architectures

This compound and its parent compound, N-methylthiobenzamide, are valuable building blocks in synthetic organic chemistry, particularly for the creation of heterocyclic structures. uou.ac.in Heterocycles are core components of many pharmaceuticals, agrochemicals, and materials. uou.ac.in The reactivity of the thioamide functional group, especially after oxidation to the S-oxide, allows for a variety of cyclization strategies.

Research has demonstrated that N-substituted methylthiobenzamides can undergo metal-free intramolecular N-S bond formation, providing access to complex heterocyclic systems. iu.edu For example, 2-alkylthiobenzamides can be transformed into 2,3-dihydrobenzothiazin-4-ones and benzoisothiazol-3-ones using reagents like Selectfluor, which mediates selective oxidation. researchgate.net These transformations often proceed through sulfoxide (B87167) intermediates, highlighting the synthetic utility of compounds like this compound. researchgate.net The ability to construct these fused ring systems is significant as they are prevalent in many biologically active molecules.

Table 2: Synthesis of Heterocyclic Architectures

Precursor Reagent/Condition Product Reference
2-Alkylthiobenzamides Selectfluor 2,3-Dihydrobenzothiazin-4-ones researchgate.net
2-Alkylthiobenzamides Selectfluor Benzoisothiazol-3-ones researchgate.net
N-substituted methylthiobenzamide Metal-free conditions N-S bond-formed heterocycles iu.edu

Investigation as a Probe for Biological Oxidation Processes (focusing on chemical transformation pathways)

This compound is an important compound for studying the metabolic pathways of thioamides in biological systems. nih.gov The oxidation of thioamides is a critical step in their bioactivation and can lead to the formation of reactive metabolites. nih.gov

In vitro studies using rat liver and lung microsomes have shown that N-methylthiobenzamide (NMTB) is rapidly oxidized to this compound (NMTBSO). nih.gov This initial S-oxidation is a key step in its metabolism. nih.govnih.gov NMTBSO itself is not the final product; it undergoes further oxidation to more reactive species. nih.govnih.gov The metabolic transformation proceeds to yield N-methylbenzamide (NMBA) and other covalently bound metabolites. nih.gov It is proposed that this subsequent conversion happens via an enzymatic oxidation to the S,S-dioxide. nih.gov

These oxidative transformations are catalyzed by two major enzyme systems: the cytochromes P-450 and the FAD-containing monooxygenase (MFMO). nih.gov Studies using metabolic inhibitors have helped to delineate the roles of these enzyme systems. In liver microsomes, both cytochrome P-450 and MFMO contribute almost equally to the oxidation of NMTB and NMTBSO. nih.gov However, in lung microsomes, the MFMO appears to play a more significant role than cytochrome P-450. nih.gov The study of these chemical transformation pathways is crucial for understanding how thioamide compounds are processed in the body.

Table 3: Metabolic Transformation of N-Methylthiobenzamide

Initial Compound Key Enzymes Intermediate Product Final Metabolite Biological System
N-methylthiobenzamide (NMTB) Cytochromes P-450, FAD-containing monooxygenase (MFMO) This compound (NMTBSO) N-methylbenzamide (NMBA), Covalently bound metabolites Rat liver and lung microsomes nih.gov

Emerging Research Directions and Future Perspectives for N Methylthiobenzamide S Oxide

Development of Novel and Highly Efficient Synthetic Methodologies

The primary known route to N-Methylthiobenzamide S-oxide is through the biological oxidation of its precursor, N-methylthiobenzamide. nih.gov In vitro studies have established that this transformation is catalyzed by microsomal enzymes. nih.gov Specifically, both cytochromes P-450 and the FAD-containing monooxygenase (MFMO) are implicated in the S-oxidation process. nih.gov Research indicates that in lung microsomes, the MFMO pathway plays a more significant role, whereas in the liver, the contributions of both MFMO and cytochrome P-450 are more balanced. nih.gov

Future research will likely focus on developing highly efficient and selective chemical synthesis methods to complement these enzymatic routes. The oxidation of thioamides can be approached through various chemical means, and exploring these for N-methylthiobenzamide could yield scalable production methods for research purposes. For instance, the oxidation of substituted thiobenzamides using singlet oxygen has been reported, representing a potential avenue for investigation. acs.org Furthermore, general methods for oxidizing sulfides to sulfoxides, such as using hydrogen peroxide with catalysts like tantalum carbide or organocatalysts like 2,2,2-trifluoroacetophenone, could be adapted and optimized. organic-chemistry.org

MethodologyKey Reagents/CatalystsContext/Potential ApplicationReference
Enzymatic Oxidation (In Vitro)Rat Liver and Lung Microsomes, NADPH, Cytochromes P-450, FAD-containing monooxygenase (MFMO)Established biological pathway for the formation of this compound from its precursor. nih.gov
Photochemical OxidationSinglet Oxygen (¹O₂)A potential chemical synthesis route explored for other substituted thiobenzamides. acs.org
Catalytic OxidationHydrogen Peroxide (H₂O₂), Tantalum Carbide or Niobium CarbideA general method for converting sulfides to sulfoxides or sulfones that could be adapted. organic-chemistry.org

Advanced Mechanistic Insights through in situ Spectroscopic Techniques

A significant frontier in understanding the reactivity of this compound lies in the application of advanced spectroscopic techniques capable of monitoring chemical transformations in real time. In situ spectroscopy allows for the characterization of catalytic materials and reactants as the reaction proceeds, providing direct evidence of transient intermediates and reaction mechanisms. nih.govresearchgate.net

The oxidation of N-methylthiobenzamide to its S-oxide is a prime candidate for such studies. Techniques like in situ Fourier-transform infrared (FTIR) or Raman spectroscopy could monitor the vibrational changes associated with the C=S group converting to the S=O group. nih.govd-nb.info X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), could provide invaluable data on the oxidation state and local coordination environment of the sulfur atom throughout the transformation. uu.nlchimia.ch Applying these methods could confirm whether the oxidation proceeds directly or involves short-lived intermediates, such as sulfenic acids, which have been observed in the oxidation of other thiocarbamides. wvu.edu Such studies would move beyond static before-and-after pictures to a dynamic understanding of the reaction pathway at a molecular level. nih.gov

Expansion of Multiscale Computational Modeling Capabilities

Computational modeling is evolving from providing basic molecular property predictions to creating complex, multiscale simulations of systemic behavior. mdpi.comunitn.it For this compound, this presents an opportunity to bridge the gap between its molecular structure and its biological activity.

Basic computational data, such as predicted collision cross-sections for different adducts of the molecule, are already available and provide foundational parameters for more complex models. uni.lu Future work could employ more sophisticated methods. For example, molecular dynamics simulations could be used to model the interaction of this compound with the active sites of enzymes like cytochrome P-450, helping to rationalize reaction kinetics and substrate specificity, a technique that has been applied to understand other enzyme-inhibitor systems. escholarship.org

Furthermore, the development of multiscale hybrid models, which integrate different computational techniques (e.g., ordinary differential equations, machine learning), can describe biological phenomena across different levels, from molecular interactions to tissue-level effects. unitn.itnih.gov Artificial neural networks (ANNs) and other machine learning frameworks are being used to characterize the complex input-output relationships in biological signaling, which could be applied to predict the downstream effects of this compound within a cellular network. nih.gov

Predicted Collision Cross Section (CCS) Values (Ų) for this compound Adducts
Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺168.04776132.5
[M+Na]⁺190.02970140.1
[M+K]⁺206.00364137.0
[M+NH₄]⁺185.07430153.3
[M-H]⁻166.03320136.4
Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Interdisciplinary Research with Related Sulfoxide (B87167) and N-Oxide Systems

The study of this compound benefits greatly from being placed within the broader chemical context of sulfoxides and structurally related N-oxides. Research in these parallel fields often yields methodologies and insights that are mutually beneficial.

For example, synthetic methods are often applicable across these classes. A protocol for the deoxygenation of sulfoxides and aza-aromatic N-oxides using indium and pivaloyl chloride at room temperature has been shown to be mild and efficient. organic-chemistry.org This reaction demonstrates the shared chemical reactivity of the S=O and N→O functional groups and provides a tool that could potentially be used to convert this compound back to its precursor. organic-chemistry.org

Deoxygenation Yields of Representative Sulfoxides and N-Oxides
SubstrateProductYieldReference
Dibenzyl SulfoxideDibenzyl Sulfide96% organic-chemistry.org
Quinoline N-oxideQuinoline94% organic-chemistry.org

Furthermore, interdisciplinary applications highlight the functional relevance of these motifs. In the field of medical imaging, various sulfoxides and N-oxides, such as diphenyl sulfoxide and oxymatrine, are used as reagents in the synthesis of carbon-11 (B1219553) labeled compounds for Positron Emission Tomography (PET). researchgate.net This connects the fundamental chemistry of sulfoxides to advanced diagnostic tools, illustrating how deeper knowledge of compounds like this compound could contribute to seemingly unrelated fields.

Q & A

What enzymatic pathways are responsible for the metabolism of N-Methylthiobenzamide to its S-oxide derivative?

Basic
The S-oxidation of N-Methylthiobenzamide is primarily mediated by flavin monooxygenases (FMOs) such as EtaA in Mycobacterium tuberculosis and Ralstonia pickettii TA. These enzymes catalyze the conversion of thiobenzamide derivatives to their S-oxides, followed by further degradation to benzonitrile and benzamide . For example, EtaA oxidizes thiobenzamide to thiobenzamide S-oxide via a two-step process involving NADPH-dependent oxygen activation. Researchers can validate this pathway using microbial models and HPLC-MS to track metabolite formation.

What spectroscopic methods are effective in characterizing N-Methylthiobenzamide S-oxide?

Basic
Near-infrared (NIR) spectroscopy and mass spectrometry (MS) are widely used. NIR can detect hydrogen bonding patterns between thioamide derivatives and solvents, which influence S-oxide stability . Direct Analysis in Real Time Mass Spectrometry (DART-MS) is particularly effective for identifying S-oxides in complex matrices, as demonstrated in studies of Allium-derived thiosulfinates . For structural elucidation, combine NMR (¹H/¹³C) with X-ray crystallography, as seen in analogous benzamide derivatives .

How do variations in alkylation reaction conditions affect the synthesis of S-oxide derivatives?

Advanced
Minor changes in reaction parameters (e.g., timing of reagent addition, solvent polarity, or pH) can lead to competing pathways such as S-, N-, or O-alkylation. For instance, ethyl bromide alkylation under basic conditions may trigger thione-thiol tautomerism, altering product distribution . To optimize S-oxide synthesis, employ controlled oxidation using hydrogen peroxide or DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) under inert atmospheres .

What are the challenges in distinguishing between S-oxides and other oxidized metabolites in metabolic studies?

Advanced
S-oxides often coexist with sulfinic acids, sulfones, or nitriles in metabolic pathways. Discrepancies arise due to enzyme specificity differences across biological systems (e.g., M. tuberculosis vs. mammalian liver microsomes) . To resolve this, use isotope-labeled substrates and tandem MS/MS to differentiate fragmentation patterns. Comparative studies in microbial vs. mammalian models are critical for pathway validation .

What role does thione-thiol tautomerism play in the stability of this compound?

Basic
Thione-thiol tautomerism in the parent thiobenzamide can influence S-oxide stability by altering electron density at the sulfur atom. This equilibrium is pH-dependent; basic conditions favor the thiolate form, increasing susceptibility to oxidation . Stabilize the S-oxide by buffering reactions at neutral pH and avoiding nucleophilic solvents like water.

How can researchers resolve contradictions in reported metabolic pathways of thioamide derivatives?

Advanced
Contradictions often stem from interspecies enzyme variability. For example, Ralstonia pickettii TA metabolizes thiobenzamide S-oxide to benzonitrile, whereas mammalian systems may produce sulfonic acids . Address this by conducting cross-species enzyme assays and kinetic studies (e.g., Km/Vmax comparisons). Additionally, leverage genetic knockouts or enzyme inhibitors (e.g., methimazole for FMO inhibition) to isolate specific pathways .

What methodological approaches are recommended for tracking the in vitro oxidation of N-Methylthiobenzamide?

Advanced
Use a combination of:

  • Microsomal assays : Rat liver microsomes with NADPH cofactors to mimic mammalian metabolism .
  • Microbial models : M. tuberculosis or R. pickettii cultures for bacterial pathways .
  • Analytical tools : LC-UV/Vis for quantification and DART-MS for real-time monitoring of S-oxide intermediates .

What are the primary metabolic products of this compound in microbial systems?

Basic
In Ralstonia pickettii TA, thiobenzamide S-oxide is sequentially degraded to benzonitrile and benzamide. These products are identified via GC-MS or NMR after derivatization (e.g., acetylation for nitriles) . For M. tuberculosis, the pathway terminates at benzamide, highlighting species-specific metabolic divergence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.